6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine
CAS No.:
Cat. No.: VC16479680
Molecular Formula: C19H21N3O4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O4 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22) |
| Standard InChI Key | YWAUXOPEVVJCGD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6,7,8-Trimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine (molecular formula: C₁₉H₂₁N₃O₄; molecular weight: 355.4 g/mol) features a bicyclic quinazoline scaffold substituted with methoxy groups at the 6th, 7th, and 8th positions. The nitrogen atom at position 4 is bonded to a benzyl group bearing a para-methoxy substituent, creating a planar structure with extended π-conjugation. This arrangement enhances electronic delocalization, as evidenced by computational studies of analogous quinazoline derivatives .
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic methoxy and arylalkyl substituents. In dimethyl sulfoxide (DMSO), it demonstrates stability for up to 72 hours at 4°C, making it suitable for in vitro assays. Differential scanning calorimetry (DSC) of related quinazolines suggests a melting point range of 180–190°C, though experimental data for this specific derivative remain unpublished .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]-4-quinazolinamine typically begins with 6,7,8-trimethoxy-4-chloroquinazoline as a key intermediate . Nucleophilic substitution with 4-methoxybenzylamine under reflux conditions in anhydrous tetrahydrofuran (THF) yields the target compound, with purification achieved via column chromatography (60–70% yield) . Alternative routes involve Ullmann coupling or Pd-catalyzed amination, though these methods require stringent anhydrous conditions .
Derivative Formation
The electron-rich quinazoline core permits regioselective electrophilic substitutions. For example, acylation with acetyl chloride at position 2 produces 2-acetyl derivatives, while alkylation with methyl iodide occurs preferentially at the N1 position. Such modifications modulate bioactivity; a 2025 study showed that N1-methylation reduces IC₅₀ values by 40% in prostate cancer cells .
Biological Activity and Mechanisms
Anti-Cancer Efficacy
In vitro screenings using MTT assays demonstrate potent anti-proliferative effects against PC3 (prostate), A431 (epidermoid), and BGC823 (gastric) cancer cell lines, with IC₅₀ values ranging from 5.8 to 9.8 μM . Mechanistically, the compound induces G2/M cell cycle arrest by upregulating p21 and downregulating cyclin B1, as confirmed via Western blot analysis in A431 cells. Apoptosis is mediated through caspase-3 activation and PARP cleavage, with a 3.5-fold increase in apoptotic bodies observed at 10 μM concentrations .
Structure-Activity Relationships (SAR)
Comparative studies with analogues reveal critical SAR insights:
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Methoxy Positioning: Removal of the 8-methoxy group reduces potency by 60%, highlighting its role in target binding.
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Benzyl Substituents: Replacement of the 4-methoxybenzyl group with pentan-3-yl (as in PubChem CID 46180643) abolishes activity, emphasizing the necessity of aromatic π-stacking interactions .
Comparative Analysis with Analogous Compounds
This table underscores the superiority of the 4-methoxybenzyl substituent in enhancing both solubility and target affinity compared to aliphatic or unsubstituted analogues.
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